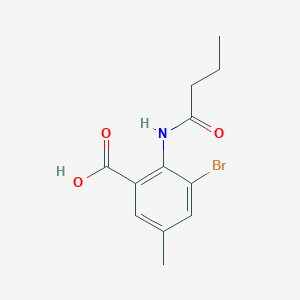![molecular formula C18H19N5O B12170137 4-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12170137.png)
4-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tetrazole ring attached to a phenyl group, which is further connected to a benzamide moiety with a butyl substituent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an aromatic nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Coupling with Benzamide: The tetrazole derivative is then coupled with a benzamide precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
4-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in an organic solvent like acetonitrile.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nitric acid, halogens; reactions are often conducted in the presence of a catalyst or under acidic conditions.
Major Products Formed
Oxidation: Tetrazole N-oxides
Reduction: Amine derivatives
Substitution: Nitro or halogenated derivatives
科学研究应用
4-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is employed in studying receptor-ligand interactions due to its ability to form stable complexes with various biological targets.
Material Science: Tetrazole derivatives are used in the development of energetic materials and as ligands in coordination chemistry.
作用机制
The mechanism of action of 4-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing the compound to mimic the biological activity of carboxyl-containing molecules . This interaction can lead to the inhibition of enzymes or receptors involved in various biological pathways, resulting in therapeutic effects.
相似化合物的比较
Similar Compounds
- 4-tert-butyl-N-{4-[((2E)-2-{1-[4-(1H-tetrazol-1-yl)phenyl]ethylidene}hydrazino)carbonyl]phenyl}benzamide
- 2-butyl-4-chloro-1-{4-[2-(1H-tetrazol-5-yl)-1-cyclohepten-1-yl]phenyl}methyl-1H-imidazole-5-methanol
- 2-butyl-4-chloro-1-((2’-(1-trityl-1H-tetrazol-5-yl)(1,1’-biphenyl)-4-yl)methyl)-1H-imidazole-5-yl)methanol
Uniqueness
4-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl group and the tetrazole ring enhances its lipophilicity and ability to penetrate cell membranes, making it a valuable compound for drug development .
属性
分子式 |
C18H19N5O |
|---|---|
分子量 |
321.4 g/mol |
IUPAC 名称 |
4-butyl-N-[2-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C18H19N5O/c1-2-3-6-14-9-11-15(12-10-14)18(24)20-16-7-4-5-8-17(16)23-13-19-21-22-23/h4-5,7-13H,2-3,6H2,1H3,(H,20,24) |
InChI 键 |
OBFANYDIMUJLSI-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3C=NN=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B12170057.png)
![2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(furan-2-yl)ethylideneamino]acetamide](/img/structure/B12170059.png)
![2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methyl-1-(thiomorpholin-4-yl)propan-1-one](/img/structure/B12170061.png)
![N-{4-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]phenyl}acetamide](/img/structure/B12170067.png)
methanone](/img/structure/B12170069.png)
![2-(4-methoxyphenyl)-4-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B12170091.png)
![2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B12170098.png)


![N-[5-(acetylamino)-2-methoxyphenyl]-1-methyl-1H-indole-5-carboxamide](/img/structure/B12170115.png)
![3-hydroxy-5-(4-hydroxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12170122.png)
![N-{3-[7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide](/img/structure/B12170125.png)

![4-(3,4-dichlorophenyl)-N-{2-[(4-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B12170133.png)
